CID 156588491
Description
The compound with the identifier “CID 156588491” is a chemical entity listed in the PubChem database
Properties
Molecular Formula |
C18H24N5NaO9P |
|---|---|
Molecular Weight |
508.4 g/mol |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,12-14,17H,3-7H2,1-2H3,(H,27,28)(H,20,22,24,26);/t9-,12?,13-,14-,17-;/m1./s1 |
InChI Key |
SJHXGGWHUAXGCZ-KQNCASHYSA-N |
Isomeric SMILES |
CCCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Na] |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156588491 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various scientific publications and patents. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 156588491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 156588491 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 156588491 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects fully.
Q & A
Basic Research Questions
Q. How can I formulate a scientifically rigorous research question for studying CID 156588491?
- Methodology : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:
- "How does the molecular structure of this compound (Intervention) influence its binding affinity (Outcome) compared to analogous compounds (Comparison) in vitro (Population)?"
Q. What strategies are effective for conducting a literature review on this compound?
- Methodology :
- Step 1 : Use academic databases (e.g., PubMed, SciFinder) and Google Scholar to identify primary sources, prioritizing high-impact journals .
- Step 2 : Map trends using citation tracking (e.g., "Cited by" features) to identify seminal works and recent advances .
- Step 3 : Critically evaluate sources for methodological rigor, avoiding overreliance on secondary summaries (e.g., reviews) .
Q. How should I design experiments to validate the physicochemical properties of this compound?
- Methodology :
- Reproducibility : Follow protocols from trusted sources (e.g., peer-reviewed papers) and cite modifications (e.g., solvent choices, instrumentation) .
- Controls : Include positive/negative controls (e.g., known inhibitors for bioassays) and validate results across replicates .
- Data Collection : Use standardized formats for reporting spectral data (e.g., NMR, HPLC) and physicochemical parameters (e.g., logP, solubility) .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?
- Methodology :
- Step 1 : Systematically categorize contradictions (e.g., divergent IC₅₀ values, conflicting structural insights) using a matrix .
- Step 2 : Apply principal contradiction analysis to identify dominant factors (e.g., assay conditions, sample purity) influencing discrepancies .
- Step 3 : Conduct targeted experiments to isolate variables (e.g., re-test under standardized conditions) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Methodology :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., binding constants) .
- Multivariate Analysis : Use PCA or clustering to identify outliers in high-throughput screening datasets .
Q. How can I integrate computational and experimental approaches to study this compound’s structure-activity relationships?
- Methodology :
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by MD simulations for stability assessment .
- Experimental Validation : Synthesize analogs based on computational insights and test bioactivity iteratively .
- Data Integration : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate structural descriptors with experimental outcomes .
Methodological Pitfalls to Avoid
- Overlooking Assay Variability : Differences in cell lines, buffer conditions, or instrument calibration can skew results. Always report experimental parameters in detail .
- Inadequate Sample Size : Small n values reduce statistical power. Use power analysis tools (e.g., G*Power) to determine minimum sample sizes .
- Misinterpreting Correlation as Causation : Apply causal inference frameworks (e.g., Bradford Hill criteria) when proposing mechanisms .
Key Resources for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
